molecular formula C8H11N3O B11916625 2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde

2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde

Cat. No.: B11916625
M. Wt: 165.19 g/mol
InChI Key: GWUORTAWKFBUEL-UHFFFAOYSA-N
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Description

2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde is a heterocyclic compound that features an imidazo[4,5-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with formaldehyde and a suitable aldehyde under acidic conditions to form the imidazo[4,5-c]pyridine ring system . The reaction conditions often require refluxing the mixture in a solvent such as ethanol or methanol for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to precisely control the temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5-carboxylic acid.

    Reduction: 2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5-methanol.

    Substitution: Various substituted imidazo[4,5-c]pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or antagonist by binding to the active site of the target molecule, thereby blocking its activity . This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Biological Activity

2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C8_8H11_{11}N3_3O
  • Molecular Weight : 165.19 g/mol
  • CAS Number : 485402-49-1

Biological Activity Overview

The biological activity of this compound has been explored in various studies. This compound has shown promise in several areas:

  • Antiparasitic Activity :
    • The compound has been investigated for its activity against Trypanosoma brucei, the causative agent of sleeping sickness. It was noted that the compound acts as a PI3K/mTOR inhibitor, which is crucial for the survival of the parasite .
  • Cytotoxicity :
    • In vitro studies demonstrated that modifications to the imidazo[4,5-c]pyridine scaffold can significantly affect cytotoxicity against human cancer cell lines. For instance, certain derivatives showed lower cytotoxicity while maintaining antiparasitic activity, indicating a favorable therapeutic profile .
  • Anti-inflammatory Properties :
    • Some derivatives related to this compound have exhibited anti-inflammatory effects by inhibiting COX enzymes, which are key players in inflammatory pathways .

Structure-Activity Relationship (SAR)

The SAR of imidazo[4,5-c]pyridine derivatives has been extensively studied to optimize their biological activities. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups (like trifluoromethyl) at specific positions on the imidazo ring can enhance potency while reducing cytotoxicity against non-target cells .
  • Modifications : Variations in the nitrogen positioning and substituents on the pyridine ring significantly influence both the affinity for biological targets and overall bioactivity.

Case Study 1: Antitrypanosomal Activity

A study evaluated a series of imidazo[4,5-c]pyridine derivatives for their effectiveness against T. brucei. The most promising candidate demonstrated an EC50 value of 53 nM, indicating potent activity against the parasite while exhibiting minimal cytotoxicity towards HepG2 cells (TC50 > 25 μM) .

Case Study 2: Anti-inflammatory Activity

Research focusing on related compounds revealed that certain derivatives could inhibit COX-2 with IC50 values comparable to established anti-inflammatory drugs like celecoxib. This suggests that modifications to the imidazo scaffold could yield effective anti-inflammatory agents with reduced side effects .

Data Tables

PropertyValue
Molecular FormulaC8_8H11_{11}N3_3O
Molecular Weight165.19 g/mol
CAS Number485402-49-1
EC50 (Antiparasitic Activity)53 nM
TC50 (Cytotoxicity)>25 μM
IC50 (COX-2 Inhibition)Comparable to celecoxib

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2-methyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbaldehyde

InChI

InChI=1S/C8H11N3O/c1-6-9-7-2-3-11(5-12)4-8(7)10-6/h5H,2-4H2,1H3,(H,9,10)

InChI Key

GWUORTAWKFBUEL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)CN(CC2)C=O

Origin of Product

United States

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